![molecular formula C17H14ClN3O2 B13058101 4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate](/img/structure/B13058101.png)
4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a bipyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetonitrile with 2-aminopyridine under specific conditions to form the bipyridinyl intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and stability.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted bipyridinyl compounds .
科学的研究の応用
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other bipyridinyl derivatives and chlorophenyl-containing molecules. Examples are:
- 4-chlorophenol
- 4-cyanophenol
- 4,4’-bipyridine
Uniqueness
What sets 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
特性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-5-(1,2-dihydropyridin-1-ium-1-yl)-2,6-dioxopiperidin-3-ylidene]methylideneazanide |
InChI |
InChI=1S/C17H13ClN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-8,14-15H,9H2,(H,20,22,23)/q-1/p+1 |
InChIキー |
XYBVHEFWRRJPNN-UHFFFAOYSA-O |
正規SMILES |
C1C=CC=C[NH+]1C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
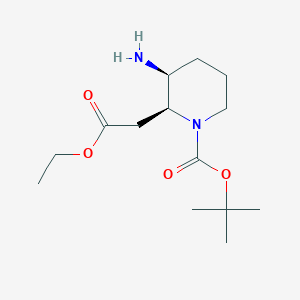
![(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13058044.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
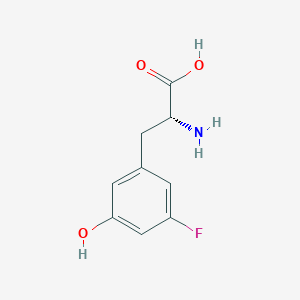
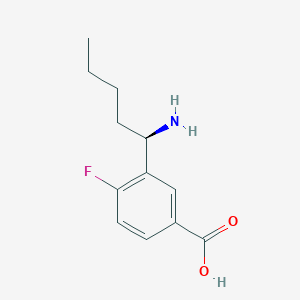
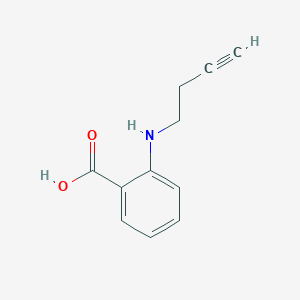
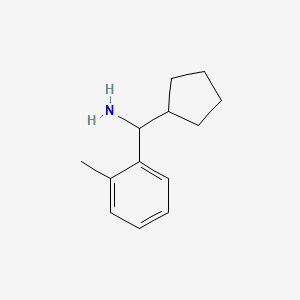
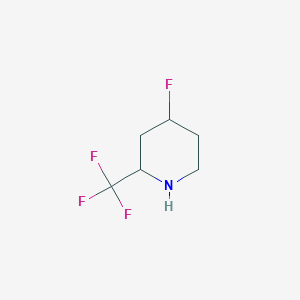
![7-Oxa-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13058077.png)
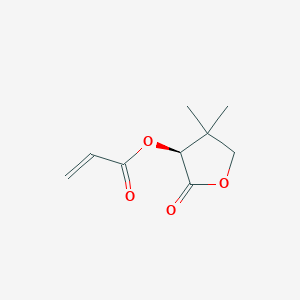
![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
